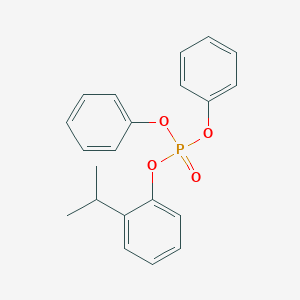

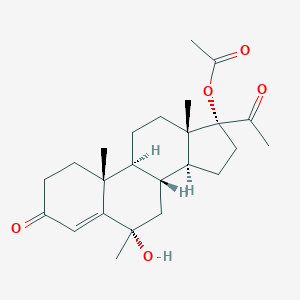

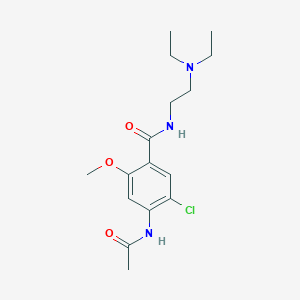

![molecular formula C10H7IO2S B132842 Methyl 4-iodobenzo[b]thiophene-2-carboxylate CAS No. 146137-85-1](/img/structure/B132842.png)

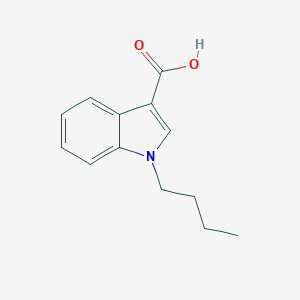

Methyl 4-iodobenzo[b]thiophene-2-carboxylate

Vue d'ensemble

Description

Methyl 4-iodobenzo[b]thiophene-2-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various benzo[b]thiophene derivatives. It is particularly noted for its role in the synthesis of potent and selective inhibitors of urokinase-type plasminogen activator (uPA), which are important in the context of antiarrhythmic, serotonin antagonist, and antianxiety activities .

Synthesis Analysis

The synthesis of methyl 4-iodobenzo[b]thiophene-2-carboxylate is achieved from 3-fluoroiodobenzene in two steps, with an overall yield of 70%. The process involves fluorine-directed metalation/formylation followed by thiophene annulation . This compound can also be prepared by a modified literature procedure from pentafluorobenzaldehyde and rhodanine, followed by esterification .

Molecular Structure Analysis

The molecular structure of related benzo[b]thiophene derivatives has been characterized using various techniques such as FT-IR, Raman spectroscopy, multinuclear NMR, mass spectrometry, and X-ray diffraction methods. These techniques help in determining the structural and conformational properties of the compounds, including the dihedral angles between rings and the presence of intermolecular hydrogen bonds .

Chemical Reactions Analysis

Methyl 4-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including palladium-catalyzed arylacetylene and vinyl stannane couplings, followed by amidination to yield more potent uPA inhibitors . Additionally, electrophilic substitution reactions of related 4-hydroxybenzo[b]thiophen derivatives have been described, demonstrating the reactivity of the thiophene ring under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. Quantum chemical calculations, such as those performed using Gaussian 03W program, provide insights into the Mulliken charge population, Wiberg bond order, and frontier molecular orbital energy. These calculations, along with experimental techniques, help in understanding the active centers and the impact of intermolecular hydrogen bonds on the stability and reactivity of these compounds . The oxidation and halogenation reactions of methyl 4,5,6,7-tetrafluoro-benzo[b]thiophen-2-carboxylate also shed light on the reactivity of the thiophene ring and its derivatives under various conditions .

Applications De Recherche Scientifique

-

Medicinal Chemistry

- Thiophene-based analogs are a potential class of biologically active compounds .

- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

-

Industrial Chemistry and Material Science

-

Fabrication of Organic Light-Emitting Diodes (OLEDs)

-

Synthesis of Other Thiophene Derivatives

- Thiophene derivatives can be synthesized from various substrates .

- The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

- For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

-

Organic Field-Effect Transistors (OFETs)

-

Pharmaceutical Sciences

-

Synthesis of Benzothiophenes

- Aryne reactions with alkynyl sulfides can lead to the formation of benzothiophenes .

- A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

- The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

-

Organic Electronics

-

Pharmaceutical Sciences

Safety And Hazards

Propriétés

IUPAC Name |

methyl 4-iodo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNPKTSBZTYSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446997 | |

| Record name | Methyl 4-iodo-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-iodobenzo[b]thiophene-2-carboxylate | |

CAS RN |

146137-85-1 | |

| Record name | Methyl 4-iodo-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.